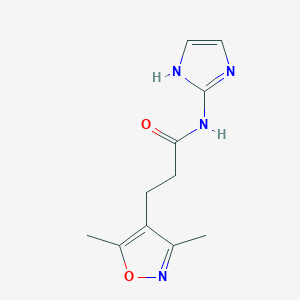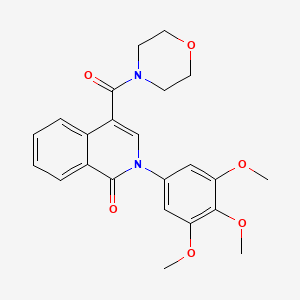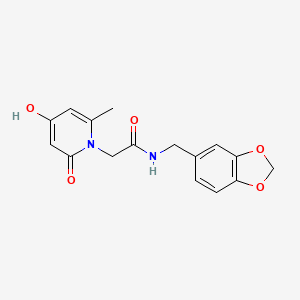![molecular formula C18H26N4O B12175547 N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12175547.png)
N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have significant applications in medicinal chemistry. The structure of this compound includes a triazolopyridine moiety, which is a fused heterocyclic system, and a cyclooctyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing triazolopyridines is through oxidative cyclization using N-chlorosuccinimide (NCS) under mild conditions . This method involves the formation of chlorohydrazone intermediates, which then undergo cyclization to form the triazolopyridine ring.
Industrial Production Methods
Industrial production of N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide may involve large-scale synthesis using similar oxidative cyclization methods. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield . This approach allows for rapid synthesis under controlled conditions, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The triazolopyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets. The triazolopyridine moiety can inhibit enzymes such as kinases by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s unique structure allows it to interact with multiple targets, enhancing its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its dual c-Met/VEGFR-2 inhibitory activities.
Uniqueness
N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its cyclooctyl group, which enhances its lipophilicity and potentially improves its bioavailability. This structural feature distinguishes it from other triazolopyridines and contributes to its distinct biological activities.
Properties
Molecular Formula |
C18H26N4O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H26N4O/c23-18(19-15-9-4-2-1-3-5-10-15)13-8-12-17-21-20-16-11-6-7-14-22(16)17/h6-7,11,14-15H,1-5,8-10,12-13H2,(H,19,23) |
InChI Key |
BKOQMTJLVWSMLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12175472.png)
![methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate](/img/structure/B12175479.png)

![Ethyl (2-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12175493.png)
![4-({[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide](/img/structure/B12175494.png)



![N-benzyl-2-{3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B12175524.png)
![N-(2,4-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12175525.png)
![3-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]butanamide](/img/structure/B12175530.png)
![Ethyl [2-({[2-methyl-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12175531.png)
![3-(2-chloro-6-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12175541.png)
